molecular formula C22H22ClN5 B2495186 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-06-7

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2495186
CAS RN: 902285-06-7
M. Wt: 391.9
InChI Key: LRPLFIKFXUZRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-5-amine class . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one, have been synthesized using eco-compatible catalysts and reaction conditions .


Molecular Structure Analysis

The compound likely contains a triazolo[1,5-a]quinazolin-5-amine core, which is a common structural template in many biologically active compounds .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound exhibits potent antibacterial activity against gram-positive and gram-negative bacteria. Specifically, N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) demonstrated remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis with a minimal inhibitory concentration (MIC) of 3 µg/mL . This suggests its potential as an antimicrobial agent.

Antitubercular Activity

Compound IXk also displayed antitubercular activity at 6.25 µg/mL. Given the urgent need for novel drugs to combat multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), this finding is significant .

Anti-HIV Activity

The same compound (IXk) exhibited anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection challenges posed by TB and HIV, compounds like this could be valuable for dual treatment .

Antiviral Potential

While not directly studied for this compound, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for antiviral activity. Further investigations could explore its potential against other viruses .

Drug Optimization and Development

Given its promising biological activities, compound IXk warrants further optimization and development. Researchers can explore modifications to enhance its efficacy and safety profiles .

Co-Infection Treatment

Considering the synergy between TB and HIV, compounds like IXk may offer dual benefits for co-infected patients. Their use could address both infections simultaneously .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed in similar compounds . Further optimization and investigation could lead to the development of more potent analogs.

properties

IUPAC Name

3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLFIKFXUZRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.